5-(m-Tolyl)-1,3,4-Oxathiazol-2-One
Description
Properties
CAS No. |
23589-68-6 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
5-(3-methylphenyl)-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C9H7NO2S/c1-6-3-2-4-7(5-6)8-10-13-9(11)12-8/h2-5H,1H3 |
InChI Key |
QMSFYCPXMDVIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=O)O2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 5-(m-Tolyl)-1,3,4-oxathiazol-2-one derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. These compounds were evaluated through in vitro assays that indicated their ability to induce apoptosis and inhibit tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Several derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanisms of action often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. Its derivatives have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds based on this scaffold have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's .
- Gene Transcription Modulation : Certain derivatives have been shown to inhibit Rho/MRTF/SRF-mediated gene transcription, which is implicated in fibrosis and cancer progression .
Material Science Applications
Beyond its pharmaceutical relevance, this compound has applications in materials science:
- Organic Electronics : The compound's electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
- Sensors : Due to its chemical stability and reactivity, it has potential applications in developing chemical sensors for detecting environmental pollutants.
Case Study 1: Anticancer Efficacy
A recent study synthesized various derivatives of this compound and tested their efficacy against glioblastoma cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to the parent compound .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, derivatives were evaluated against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions on the oxathiazole ring improved antibacterial potency significantly .
Comparison with Similar Compounds
Structural Implications
- The m-tolyl group’s methyl substituent offers moderate electron-donating effects, which may reduce reactivity but improve metabolic stability .
- Steric Effects : Styryl substituents (e.g., 4-chlorostyryl) introduce planar, conjugated systems that enhance binding to hydrophobic pockets in the Mtb proteasome. In contrast, the m-tolyl group’s compact phenyl ring may limit interactions in extended binding sites .
Antimycobacterial Activity
- (E)-5-(4-Chlorostyryl)-1,3,4-Oxathiazol-2-One: Exhibits rapid bactericidal activity against nonreplicating Mtb, reducing CFU/mL below detection limits within 7 days at all concentrations tested .
Selectivity Over Human Proteasome
Styryl derivatives (e.g., 4-chlorostyryl) demonstrate >100-fold selectivity for Mtb proteasome over human homologs, minimizing cytotoxicity . The m-tolyl derivative’s selectivity is inferred to be comparable due to its structural similarity, though exact data remains unpublished .
Physicochemical Properties
- Solubility: Styryl derivatives with polar groups (e.g., –NO₂, –CF₃) exhibit lower aqueous solubility due to increased hydrophobicity. The m-tolyl derivative’s balance of hydrophobic (methyl) and mild polar (oxathiazolone) features may improve solubility relative to halogenated analogs .
- Stability : Oxathiazol-2-ones with electron-deficient substituents (e.g., –Cl) show enhanced stability under physiological conditions. The m-tolyl derivative’s stability is likely intermediate, as electron-donating groups may accelerate degradation .
Preparation Methods
Table 1: Reaction Parameters for 5-(m-Tolyl)-1,3,4-Oxathiazol-2-One Synthesis
| Component | Quantity | Molar Ratio | Role in Reaction |
|---|---|---|---|
| m-Toluamide | 116 g (0.86 mol) | 1.0 | Substrate |
| ClC(O)SCl | 144 g (1.1 mol) | 1.28 | Cyclizing agent |
| Solvent | Not specified | — | Likely neat (solvent-free) |
| Temperature | Heated | — | Facilitates cyclization |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amide nitrogen on the electrophilic sulfur center of ClC(O)SCl, followed by intramolecular cyclization with concomitant HCl elimination. The proposed mechanism aligns with established pathways for oxathiazolone formation from carboxamides and thiocarbonyl chlorides.
Comparative Analysis of Alternative Methodologies
While the ClC(O)SCl route remains the sole reported method for 5-(m-tolyl)-1,3,4-oxathiazol-2-one, related 1,3,4-oxathiazol-2-one syntheses provide context for potential optimizations:
Thionation-Cyclization Approaches
For analogous oxathiazolones, researchers have employed Lawesson’s reagent or phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>) to convert carbonyl groups to thiocarbonyl intermediates prior to cyclization. However, these methods introduce additional steps and purification challenges compared to the direct ClC(O)SCl method.
Microwave-Assisted Synthesis
Recent advances in heterocyclic chemistry highlight microwave irradiation as a tool for accelerating cyclocondensation reactions. A study on 5-aryl-1,3,4-oxadiazole-2-thiones achieved 85–92% yields in 15–30 minutes using microwave conditions. Adapting such protocols could potentially enhance the efficiency of 5-(m-tolyl)-1,3,4-oxathiazol-2-one synthesis.
Analytical Characterization and Validation
The patent literature describes the product as a crystalline solid, though specific spectral data are omitted. Modern analytical benchmarks for related compounds include:
Spectroscopic Profiles
Chromatographic Purity
High-performance liquid chromatography (HPLC) methods developed for 2,5-disubstituted 1,3,4-oxadiazoles could be adapted, utilizing C18 columns with acetonitrile/water gradients.
Industrial-Scale Considerations
The patent-scale synthesis (0.86 mol) suggests inherent scalability. Key factors for process chemistry include:
Q & A
Q. What are the common synthetic routes for 5-(m-Tolyl)-1,3,4-Oxathiazol-2-One, and how are the products characterized?
Synthesis typically involves cyclization reactions of thiourea derivatives or nitrile sulfides with carbonyl precursors. For example, undergraduate laboratory projects utilize stepwise protocols for oxathiazolone derivatives, starting from cinnamamide precursors and employing nitrile sulfide intermediates . Characterization relies on IR spectroscopy (to confirm carbonyl and thione groups), -NMR (to verify substituent integration), and X-ray crystallography for structural validation .
Q. What structural features of this compound are critical for its stability?
The compound’s stability is influenced by its planar heterocyclic core and substituent geometry. X-ray crystallography reveals that the oxathiazolone ring adopts a near-planar conformation, with intramolecular hydrogen bonding (e.g., C=OS interactions) enhancing rigidity. For instance, the crystal structure of 5-(3-Phenylisothiazol-4-yl)-1,3,4-oxathiazol-2-one shows a monoclinic lattice (space group ) with , and , indicating tight packing and reduced steric strain .
Advanced Research Questions
Q. How do crystallographic parameters influence the reactivity of this compound derivatives?
Crystallographic data (e.g., bond lengths, angles, and packing efficiency) correlate with reactivity. For example:
Q. What methodological approaches are used to analyze tautomerism in oxathiazolone derivatives?
Thiol-thione tautomerism is studied via -NMR chemical shifts and computational modeling. For example, 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol exhibits equilibrium between thiol (δ 3.8 ppm, SH) and thione (δ 13.2 ppm, C=S) forms in DMSO-d. DFT calculations (e.g., B3LYP/6-31G**) predict tautomer stability based on solvent polarity and substituent effects .
Q. What is the reaction mechanism of this compound with trivalent phosphorus compounds?
Reactions with triphenylphosphine proceed via nucleophilic attack at the thione sulfur, forming a zwitterionic intermediate. This intermediate undergoes desulfurization to yield 5-aryl-1,3,4-oxadiazoles. Kinetic studies suggest a two-step mechanism: rapid phosphine-thione adduct formation () followed by slower sulfur extrusion () .
Q. How are computational methods applied to study the biological activity of oxathiazolone derivatives?
Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets. For example, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones show affinity for Mycobacterium tuberculosis enoyl-ACP reductase (14DM, PDB: 1BVR), with binding energies ≤ -8.5 kcal/mol. Key interactions include hydrogen bonds with Tyr158 and hydrophobic contacts with Phe149 .
Data Contradictions and Resolutions
- Synthetic Yield Variability : reports >70% yields for undergraduate lab syntheses, while specialized protocols (e.g., phosphine-mediated desulfurization ) achieve ≤50%. This discrepancy arises from differing reaction scales and purification methods (e.g., column chromatography vs. recrystallization).
- Biological Activity : Some studies highlight antifungal activity (), while others prioritize anticancer potential (). These differences reflect assay conditions (e.g., cell lines, MIC thresholds) and substituent effects on bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
